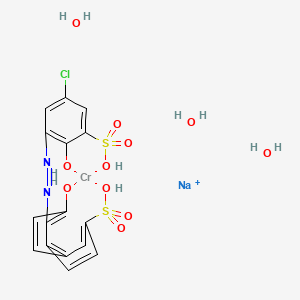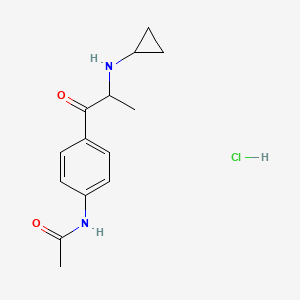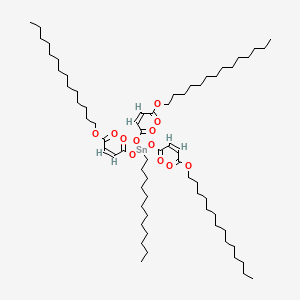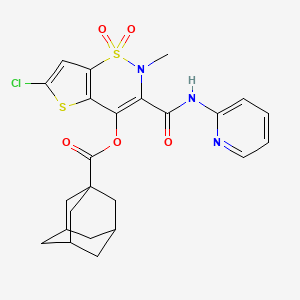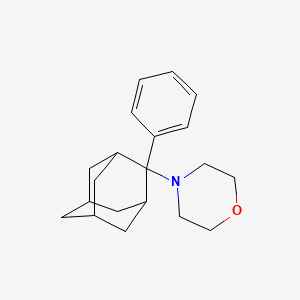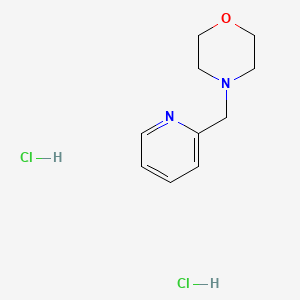
Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride is a chemical compound with the molecular formula C10H14N2O·2HCl. It is a derivative of morpholine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a morpholine ring attached to a pyridine moiety via a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride typically involves the reaction of morpholine with 2-chloromethylpyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.
科学的研究の応用
Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(2-Pyridinylmethyl)morpholine: Similar structure but without the dihydrochloride salt.
2-(Morpholinomethyl)pyridine: Another structural isomer with similar properties.
N-(2-Pyridylmethyl)morpholine: A related compound with a different substitution pattern.
Uniqueness
Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride is unique due to its specific combination of a morpholine ring and a pyridine moiety, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
特性
CAS番号 |
51794-19-5 |
|---|---|
分子式 |
C10H16Cl2N2O |
分子量 |
251.15 g/mol |
IUPAC名 |
4-(pyridin-2-ylmethyl)morpholine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12;;/h1-4H,5-9H2;2*1H |
InChIキー |
REPZRSVULLGWNT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CC=CC=N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


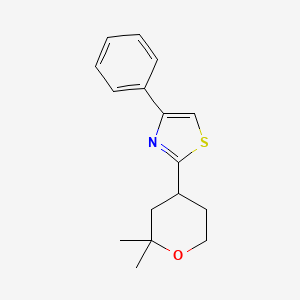


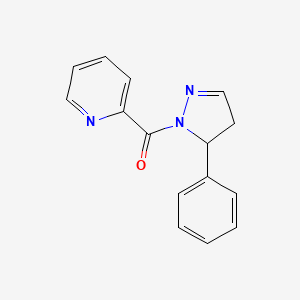

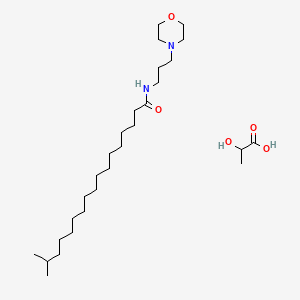
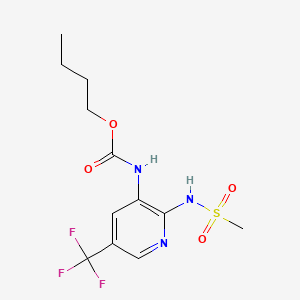
![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)
